2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-2-nitrophenyl)acetamide
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Description
2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-2-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C13H13N3O6 and its molecular weight is 307.262. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Medicinal Chemistry
2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-2-nitrophenyl)acetamide and its derivatives are key intermediates in the synthesis of various pharmaceuticals. For instance, compounds with similar structures have been synthesized and evaluated for their cytotoxicity against different cancer cell lines, demonstrating potential anticancer properties (Vinayak et al., 2014). The synthesis of such compounds involves intricate chemical processes that yield molecules with potential therapeutic applications, including antimalarial and anti-inflammatory activities (Werbel et al., 1986).
Antimicrobial and Anti-inflammatory Activities
Derivatives of this compound have been explored for their antimicrobial and anti-inflammatory potentials. Research has shown that certain pyridine derivatives exhibit significant insecticidal activity, potentially offering new avenues for pest control (Bakhite et al., 2014). Additionally, novel 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides have demonstrated antioxidant and/or anti-inflammatory properties, highlighting the versatility of this chemical scaffold in drug development (Koppireddi et al., 2013).
Chemical Synthesis and Material Science
The compound and its related molecules serve as critical intermediates in the synthesis of various complex molecules. For example, palladium-catalyzed intramolecular allylation to pyrrolidin-2-ones has been developed using related acetamide anion stabilizers, demonstrating the compound's role in facilitating novel chemical transformations (Giambastiani et al., 1998). This showcases its utility in synthesizing cyclic compounds and lactams, which have widespread applications in material science and pharmaceuticals.
Antioxidant Properties
Research into pyrrolidine nitroxides with acetoxymethoxycarbonyl groups, which can undergo hydrolysis by cellular esterases to hydrophilic carboxylate derivatives resistant to bioreduction, has opened up new possibilities for their use as antioxidants. These compounds have shown potential for cellular protection and disease management, especially in conditions associated with oxidative stress (Dikalov et al., 2018).
Properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-2-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O6/c1-22-8-2-3-9(10(6-8)16(20)21)14-11(17)7-15-12(18)4-5-13(15)19/h2-3,6H,4-5,7H2,1H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBUZBPMERNSWAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CN2C(=O)CCC2=O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.